molecular formula C22H23NO5 B2639616 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid CAS No. 2381423-92-1

2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid

Cat. No.: B2639616
CAS No.: 2381423-92-1
M. Wt: 381.428
InChI Key: RPEORNHHFRSUSC-GJZGRUSLSA-N
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Description

Chemical Structure and Properties: The compound 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid (CAS: 2381423-92-1) is a chiral pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen and a methoxy substituent at the 4-position of the pyrrolidine ring. The acetic acid moiety at the 2-position enhances its utility in peptide synthesis, particularly as a building block for introducing constrained amino acid motifs. With a molecular weight of 381.4 g/mol and a purity ≥95%, it is typically used in research settings, though commercial availability is currently discontinued .

Applications:
Fmoc-protected pyrrolidine derivatives are critical in solid-phase peptide synthesis (SPPS) due to their stability under basic conditions and ease of deprotection under mild acidic conditions. The methoxy group at the 4-position may influence conformational rigidity and intermolecular interactions in peptide chains.

Properties

IUPAC Name

2-[(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-15-10-14(11-21(24)25)23(12-15)22(26)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEORNHHFRSUSC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using the Fmoc groupThe final step involves the addition of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and high yields. The use of solid-phase synthesis techniques is also common, as it facilitates the purification process and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a ketone, while reduction of the acetic acid group results in an alcohol .

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis : The fluorenylmethoxycarbonyl group is widely used as a protecting group in peptide synthesis. It allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides and proteins. This application is crucial in the development of peptide-based therapeutics that target specific biological pathways .

Drug Development : The compound has potential applications in the development of novel pharmaceuticals due to its ability to modulate biological activities. Its derivatives have been investigated for their effects on various targets, including receptors and enzymes involved in metabolic pathways .

Biological Research

Bioconjugation : The presence of the methoxypyrrolidine unit enables bioconjugation with biomolecules such as antibodies or nucleic acids. This capability is essential for creating targeted drug delivery systems that enhance the efficacy and reduce the side effects of therapeutic agents .

Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting tumor cell proliferation. Research has focused on its mechanism of action, which involves interference with cellular signaling pathways critical for cancer cell survival .

Chemical Synthesis

Synthetic Intermediates : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical transformations, allowing chemists to create diverse derivatives tailored for specific applications in research and industry .

  • Peptide Therapeutics Development : A study demonstrated the successful use of this compound in synthesizing a peptide that showed enhanced binding affinity to a specific receptor implicated in metabolic disorders. The Fmoc group allowed for efficient coupling reactions, leading to high yields of the desired product .
  • Targeted Drug Delivery Systems : Research involving bioconjugation techniques highlighted how this compound could be linked to antibodies, resulting in a targeted delivery system that significantly improved the therapeutic index of an anticancer drug in preclinical models .
  • Anticancer Research : In vitro studies indicated that derivatives of this compound inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the pyrrolidine ring during the synthesis process, preventing unwanted side reactions. The methoxy and acetic acid groups provide additional functional sites for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine Derivatives with Varied Substituents

Table 1: Key Pyrrolidine-Based Analogs
Compound Name Substituent at 4-Position CAS Number Molecular Weight (g/mol) Key Features
Target Compound Methoxy (-OCH₃) 2381423-92-1 381.4 Discontinued; used in peptide synthesis
(2S,4S)-1-Fmoc-4-hydroxypyrrolidine-2-carboxylic acid Hydroxyl (-OH) 189249-10-3 353.37 Higher polarity; potential for hydrogen bonding
(2S,4S)-1-Fmoc-4-benzylpyrrolidine-2-carboxylic acid Benzyl (-CH₂C₆H₅) 1334671-66-7 427.49 Increased lipophilicity; may enhance membrane permeability
(2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid tert-Butoxy (-OC(CH₃)₃) 122996-47-8 409.47 Bulkier group; improved steric protection
(2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid Trifluoromethyl (-CF₃) 2549171-72-2 405.37 Electron-withdrawing effects; potential for enhanced metabolic stability

Key Observations :

  • Polarity and Reactivity : The hydroxyl analog (CAS 189249-10-3) exhibits higher polarity compared to the methoxy derivative, which may affect solubility and SPPS coupling efficiency .
  • Steric Effects : tert-Butoxy and trifluoromethyl groups provide steric and electronic modifications, respectively, which can influence peptide backbone conformation and protease resistance .

Piperazine-Based Analogs

Table 2: Piperazine Derivatives with Fmoc and Acetic Acid Moieties
Compound Name Structure CAS Number Molecular Weight (g/mol) Applications
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine core 180576-05-0 368.38 Linker for bioconjugation; spacer in drug delivery systems
2-[4-(Fmoc)piperazin-1-yl]acetic acid (alternative) Piperazine core 180181-05-9 368.38 Similar to above; competitive pricing for commercial R&D

Comparison with Pyrrolidine Derivatives :

  • Flexibility : Piperazine analogs lack the conformational constraints of pyrrolidine, offering greater flexibility in molecular design.
  • Utility : These compounds are often employed as spacers or solubilizing linkers in bioconjugation chemistry, contrasting with pyrrolidine derivatives’ role in peptide backbone modification .

Biological Activity

The compound 2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid, commonly referred to as Fmoc-Pyrrolidine derivative, is a significant building block in peptide synthesis and has potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
  • Molecular Formula : C24H27NO5
  • Molecular Weight : 409.482 g/mol
  • CAS Number : 1340391-75-4
  • Physical Form : Crystalline powder

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group of proline using a fluorenylmethoxycarbonyl (Fmoc) group. Common reagents include:

  • Solvents : Dimethylformamide (DMF)
  • Coupling Agents : Diisopropylcarbodiimide (DIC)

The general reaction pathway can be summarized as follows:

  • Protection of Proline : The amino group is protected with the Fmoc group.
  • Coupling Reaction : The protected proline is coupled with acetic acid derivatives.
  • Deprotection : The Fmoc group is removed under mild conditions to yield the final product.

The biological activity of this compound primarily stems from its role in peptide synthesis. The Fmoc group acts as a protecting agent that stabilizes the amino acid during peptide chain elongation, preventing unwanted side reactions. This property makes it valuable in constructing peptides with specific biological functions.

Applications in Research and Medicine

  • Peptide Synthesis : Utilized extensively in synthesizing peptides for therapeutic applications.
  • Drug Development : Plays a crucial role in developing peptide-based drugs targeting various diseases.
  • Biochemical Reagents : Serves as an intermediate in producing biochemical reagents used in laboratory settings.

Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Fmoc-protected amino acids significantly increases the efficiency of peptide synthesis compared to traditional methods. The incorporation of this compound resulted in higher yields and purities of synthesized peptides .

Study 2: Anticancer Activity

Research indicated that peptides synthesized using this compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those overexpressing epidermal growth factor receptors (EGFR). The compounds showed enhanced activity compared to standard treatments like gefitinib, suggesting potential therapeutic applications in cancer treatment .

Study 3: Structural Characterization

Structural studies have shown that the unique configuration of the fluorenylmethoxycarbonyl group allows for better spatial orientation during peptide synthesis, which is crucial for achieving desired biological activities .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityApplications
Fmoc-Gly-Gly-OHDipeptideModerate cytotoxicity against MCF-7 cellsAntibody-drug conjugates
N-Fmoc-L-ProlineAmino AcidHigh efficiency in peptide synthesisPeptide synthesis
2-(Substituted arylmethyl) derivativesSynthetic AnalogPotent against EGFR-overexpressing cellsCancer therapeutics

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